DNA-PK Inhibitor V

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'AMA37 implique la réaction de l'arylmorpholine avec des réactifs spécifiques dans des conditions contrôlées. La voie de synthèse détaillée comprend:

Matériaux de départ: Arylmorpholine et autres réactifs spécifiques.

Conditions de réaction: La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées.

Purification: Le produit est purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir un composé de haute pureté.

Méthodes de production industrielle

La production industrielle de l'AMA37 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:

Synthèse en vrac: Des réacteurs à grande échelle sont utilisés pour effectuer la réaction.

Purification: Des méthodes de purification industrielles telles que la cristallisation et la chromatographie à grande échelle sont employées.

Contrôle qualité: Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la pureté et la constance du produit.

Analyse Des Réactions Chimiques

BAY-8400

BAY-8400, a triazoloquinoxaline derivative, was synthesized through a multi-step process:

-

Condensation : 7-bromo-2-chloroquinoxaline reacted with hydrazine hydrate to form 2-hydrazinoquinoxaline.

-

Hydrazide coupling : The intermediate was coupled with a substituted acid via HATU-mediated coupling.

-

Triazole formation : Acetic acid reflux facilitated triazole ring formation, yielding a bromide intermediate.

-

Suzuki–Miyaura coupling : Reaction with pyridylboronic acid glycol ester introduced a pyridyl group, completing the synthesis of BAY-8400 .

Key reaction :

AZD7648

AZD7648, optimized for DNA-PK selectivity, originated from a screening hit (compound 1) with structural modifications to improve potency and pharmacokinetics:

-

Core optimization : The initial quinazolin-4-one scaffold was modified to enhance solubility and reduce metabolic liability.

-

Appending groups : Substituents were added to the pyridopyrimidin-4-one core to balance lipophilicity and aqueous solubility .

DA-143

DA-143 synthesis involved:

-

Heck reaction : Formation of a 2-en-1-one intermediate from 1-(3-bromo-2-hydroxyphenyl)ethan-1-one.

-

Refinement : Reflux in dichloromethane (DCM) with HCl yielded 8-bromo-4H-chromen-4-one, followed by further derivatization to achieve potency .

Mechanism of DNA-PK Inhibition

DNA-PK inhibitors disrupt the kinase activity of DNA-PKcs, critical for NHEJ. Key mechanisms include:

-

ATP-binding site targeting : Most inhibitors (e.g., NU7441, AZD7648) block the ATP-binding pocket, preventing kinase activation .

-

Ku–DNA interaction disruption : Inhibitors like X80 derivatives bind Ku directly, preventing its association with DNA and subsequent kinase activity .

Example :

AZD7648 inhibits DNA-PKcs autophosphorylation at Ser2056 (IC₅₀ = 91 nM), disrupting NHEJ and enhancing sensitivity to radiation .

Comparative Analysis of DNA-PK Inhibitors

In Vitro Assays

-

Electrophoretic mobility shift assays (EMSAs) : Assessed Ku–DNA binding inhibition (e.g., X80 derivatives) .

-

Kinase assays : Measured DNA-PKcs autophosphorylation (e.g., AZD7648 inhibited Ser2056 phosphorylation) .

Cellular Sensitization

Inhibitors like NU5455 enhanced radiation efficacy in tumors while sparing normal tissues . Ku-null cells showed insensitivity to Ku-DBi’s, confirming on-target activity .

Applications De Recherche Scientifique

Cancer Therapeutics

DNA-PK Inhibitor V has been explored primarily for its potential to enhance the sensitivity of cancer cells to radiation and chemotherapy. Its applications in cancer therapy can be summarized as follows:

- Enhancement of Radiosensitivity : Studies have shown that DNA-PK inhibitors, including this compound, can significantly increase the sensitivity of cancer cells to ionizing radiation. This is particularly beneficial in treating cancers such as head and neck squamous cell carcinoma (HNSCC), where combining DNA-PK inhibitors with radiation therapy has shown promising results .

- Combination with Chemotherapeutics : The inhibitor has been tested in combination with various chemotherapeutic agents, such as doxorubicin. Research indicates that it enhances the effectiveness of these agents by impairing the DNA repair mechanisms that allow cancer cells to survive treatment .

- Targeting Specific Cancer Types : Recent studies have focused on the application of this compound in specific cancers, demonstrating its potential in enhancing therapeutic outcomes in tumors characterized by deficiencies in DNA damage response pathways .

Gene Editing Technologies

Another significant application of this compound is its role in improving gene editing techniques:

- Facilitation of Homology-Directed Repair (HDR) : By inhibiting NHEJ, this compound promotes HDR, a more precise method for repairing DSBs introduced by genome editing tools like CRISPR/Cas9. This enhancement allows for more effective integration of exogenous DNA into target genomes, which is crucial for applications in gene therapy and genetic engineering .

- Improving Editing Efficiency : Research indicates that using DNA-PK inhibitors can lead to higher rates of successful gene edits by reducing competing NHEJ events that typically lead to errors or unwanted mutations during the repair process .

Case Study 1: Head and Neck Cancer

A study investigating the effects of AZD7648 (a selective DNA-PK inhibitor) alongside radiation therapy demonstrated increased cell death and reduced tumor growth compared to controls. The combination treatment showed significant promise in enhancing radiosensitivity in HNSCC models, suggesting a potential clinical application for DNA-PK inhibitors like this compound .

Case Study 2: Gene Editing Efficacy

In a comparative analysis involving several small molecules targeting DNA-PKcs, it was found that compounds including this compound significantly increased HDR efficiency while decreasing NHEJ rates. This study highlighted its application in CRISPR/Cas9-mediated gene editing, showcasing its ability to facilitate precise genetic modifications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Enhances sensitivity to radiation and chemotherapy | Increased cell death and reduced tumor growth in HNSCC models |

| Gene Editing | Promotes homology-directed repair over non-homologous end joining | Higher rates of successful gene edits with CRISPR/Cas9 |

| Combination Therapies | Used with other drugs to improve therapeutic efficacy | Synergistic effects observed with doxorubicin |

Mécanisme D'action

AMA37 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. The inhibition of DNA-PK leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells. The molecular targets and pathways involved include:

DNA-PK: The primary target of AMA37.

Cell Cycle Arrest: AMA37 can induce cell cycle arrest at the G2/M phase.

Apoptosis: The accumulation of DNA damage can trigger apoptotic pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

NU7441: Un autre inhibiteur de la DNA-PK avec des propriétés similaires.

KU60648: Un puissant inhibiteur de la DNA-PK utilisé dans la recherche.

CC-115: Un inhibiteur double de la DNA-PK et de la mTOR.

Unicité de l'AMA37

L'AMA37 est unique en raison de son inhibition sélective de la DNA-PK et de sa nature réversible, compétitive avec l'ATP. Cette sélectivité et cette réversibilité en font un outil précieux dans la recherche, en particulier dans les études axées sur la réparation de l'ADN et la thérapie anticancéreuse.

Activité Biologique

DNA-PK Inhibitor V (also known as V) is a small molecule that selectively inhibits DNA-dependent protein kinase (DNA-PK), a critical enzyme involved in the non-homologous end joining (NHEJ) repair pathway of DNA double-strand breaks (DSBs). Understanding the biological activity of this compound is essential for its potential application in cancer therapy, particularly in enhancing the efficacy of genotoxic treatments.

Overview of DNA-PK and Its Role in Cellular Processes

DNA-PK is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a pivotal role in the cellular response to DNA damage. It is primarily involved in:

- DNA Repair : Facilitating NHEJ, which repairs DSBs caused by ionizing radiation and other genotoxic agents.

- Cell Cycle Regulation : Influencing cell cycle progression, especially during the S phase when cells are most susceptible to DNA damage.

- Transcriptional Regulation : Participating in gene expression regulation through phosphorylation of transcription factors.

This compound functions by selectively inhibiting the kinase activity of DNA-PKcs (the catalytic subunit of DNA-PK). This inhibition disrupts the NHEJ pathway, leading to increased sensitivity to DSB-inducing agents such as radiation and chemotherapeutics. The compound has been shown to enhance homology-directed repair (HDR) while inhibiting NHEJ, thereby providing a dual mechanism that can be exploited in cancer treatment strategies.

Research Findings and Case Studies

-

In Vitro Efficacy :

- Studies have demonstrated that this compound exhibits potent inhibitory activity against DNA-PK, with an IC₅₀ value reported at approximately 15 µM . This level of inhibition significantly sensitizes cancer cells to cisplatin-induced cytotoxicity, suggesting its potential as a combination therapy agent.

- Impact on Homology-Directed Repair :

- Cell Line Sensitivity :

Data Table: Biological Activity Summary

| Characteristic | Value/Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 404009-46-7 |

| IC₅₀ Value | 15 µM |

| Mechanism of Action | Inhibition of DNA-PKcs kinase activity |

| Effects on NHEJ | Inhibition |

| Effects on HDR | Enhancement |

| Cytotoxicity Profile | Selective against cancer cells |

Propriétés

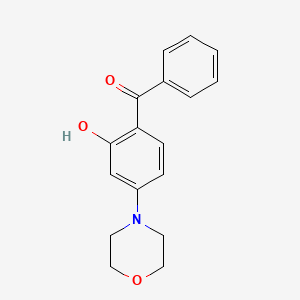

IUPAC Name |

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALILNHGILFDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587895 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-46-7 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.